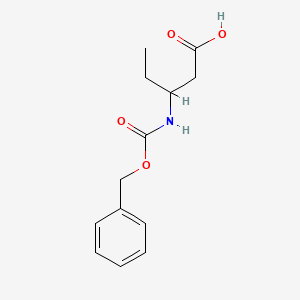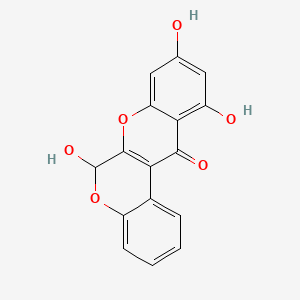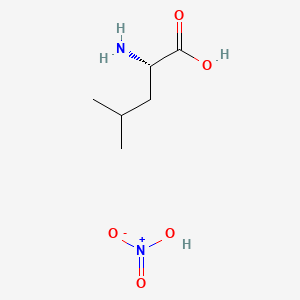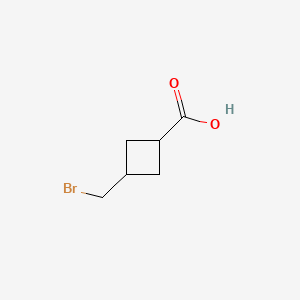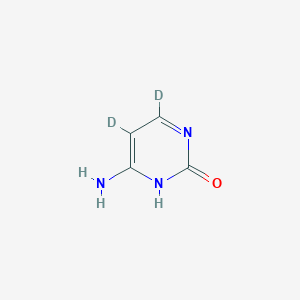
Boc-D-Serine Benzylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Serine Benzylamide is an organic compound with the molecular formula C15H22N2O4. It is a derivative of D-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydroxyl group is substituted with a benzylamide group. This compound is commonly used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-Serine Benzylamide can be synthesized through a multi-step process. One common method involves the reaction of Boc-D-serine with benzylamine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Serine Benzylamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzylamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction can regenerate the hydroxyl group .
Scientific Research Applications
Boc-D-Serine Benzylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Boc-D-Serine Benzylamide involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The Boc group protects the amino group during reactions, preventing unwanted side reactions and allowing for selective modifications .
Comparison with Similar Compounds
Similar Compounds
Boc-D-Serine: Similar to Boc-D-Serine Benzylamide but lacks the benzylamide group.
Boc-L-Serine Benzylamide: The L-isomer of this compound.
Boc-D-Serine Methylamide: Contains a methylamide group instead of a benzylamide group
Uniqueness
This compound is unique due to its specific structure, which combines the protective Boc group with the benzylamide functionality. This combination allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical development .
Properties
CAS No. |
141108-78-3 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m0/s1 |
InChI Key |
CTFYHNRRPGOYJS-LBPRGKRZSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 |
Synonyms |
Boc-D-Serine Benzylamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)
